![molecular formula C13H10F3N3O2 B3128959 3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine CAS No. 339009-88-0](/img/structure/B3128959.png)
3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine
Overview
Description
“3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine” is a complex organic compound. It contains a pyridinamine group, a nitro group, and a trifluoromethyl group attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridinamine ring, a nitro group, and a trifluoromethyl group attached to a benzyl group. The trifluoromethyl group is known for its high electronegativity and the ability to increase the stability and lipophilicity of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The trifluoromethyl group, in particular, is known to participate in various types of reactions .Scientific Research Applications
Electrochemical Behavior and Nano-Particle Enhancement
3-Nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine and its derivatives show notable electrochemical behavior. A study explored the electrochemical properties of a related compound, highlighting its role in enhancing the properties of cobalt oxide nanoparticles through ligand exchange reactions on nanoparticles (Mohammed, 2017).
Structural Analysis and Molecular Interactions
The molecular structure and interactions of compounds similar to this compound have been a subject of extensive research. Studies involving X-ray crystallography and theoretical methods have provided insights into the structural aspects and molecular interactions of these compounds, shedding light on the unique characteristics of their crystalline states and vibrational frequencies (Sun et al., 2012).
Synthesis and Biological Activity
The compound and its derivatives are used in the synthesis of various biologically active molecules. Research has been conducted on synthesizing N-unsubstituted 3-aryl-4-(trifluoromethyl)-4H-spiro-[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles], which have shown cytotoxic activity against human cervical cancer HeLa cells (Korotaev et al., 2021).
Peptide Synthesis and Protecting Group Application
The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from compounds structurally related to this compound, is used as a protective and activating group for amino and hydroxyl groups in peptide synthesis. This demonstrates the compound's significant role in synthetic chemistry and pharmaceutical development (Matsueda & Walter, 2009).
Detection of Nitroaromatic Compounds
Research has also focused on the detection of nitroaromatic compounds using metal-organic frameworks (MOFs). The integration of functionalization strategies involving the trifluoromethyl group, related to this compound, has led to the development of highly sensitive detectors for nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP) (Hu et al., 2020).
Safety and Hazards
Future Directions
The future directions for the study and use of this compound would likely depend on its properties and potential applications. Given the unique properties of the trifluoromethyl group, it’s possible that compounds like this could have applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-4-1-3-9(7-10)8-18-12-11(19(20)21)5-2-6-17-12/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJVBPDASCJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186324 | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339009-88-0 | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3128889.png)
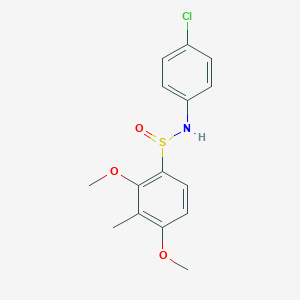
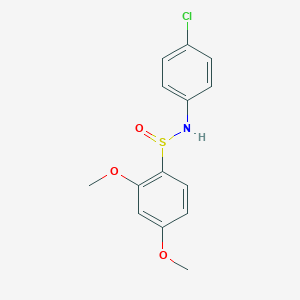
![N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128922.png)
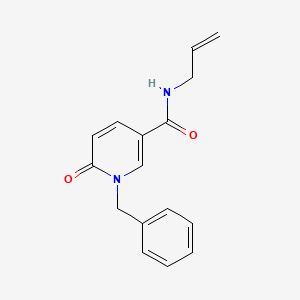
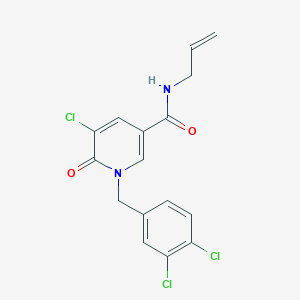
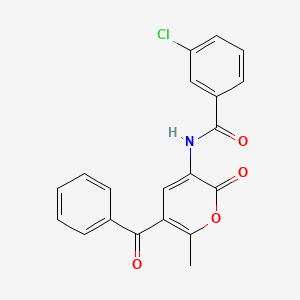
![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)

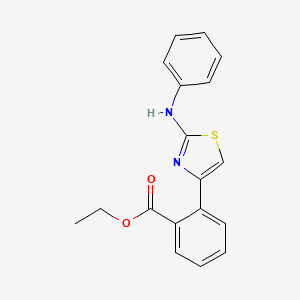
![Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3128969.png)

![3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile](/img/structure/B3128978.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B3128983.png)